molecular formula C8H12N2O B12871712 1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime

1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B12871712
M. Wt: 152.19 g/mol
InChI Key: VVHTZKLJRLMKFM-RMKNXTFCSA-N
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Description

1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1-isopropyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor aldehyde followed by its conversion to the oxime using standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. Additionally, the compound can act as a nucleophile in organic reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-1H-pyrrole-2-carbaldehyde: The precursor to the oxime, differing only by the presence of the aldehyde group instead of the oxime.

    1-Methyl-1H-pyrrole-2-carbaldehyde oxime: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-pyrrole-2-carbaldehyde oxime: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(NE)-N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3/b9-6+

InChI Key

VVHTZKLJRLMKFM-RMKNXTFCSA-N

Isomeric SMILES

CC(C)N1C=CC=C1/C=N/O

Canonical SMILES

CC(C)N1C=CC=C1C=NO

Origin of Product

United States

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